Sesquicillin A
Overview
Description
Sesquicillin A is an insecticidal antibiotic that belongs to the class of fungal metabolites. It was initially isolated from the culture broth of the fungus Albophoma species FKI-1778. This compound is known for its pyrano-diterpene skeleton and exhibits a variety of biological activities, including inhibitory effects on the growth of Artemia salina (brine shrimp) and Jurkat cells .
Mechanism of Action
Target of Action
Sesquicillin A, a fungal metabolite isolated from Albophoma sp. FKI-1778, exhibits insecticidal properties . The primary targets of this compound are Artemia salina (brine shrimps) and Jurkat cells . These targets play a crucial role in the compound’s insecticidal and cytotoxic activities.
Mode of Action
It is known that this compound interacts with its targets, leading to inhibitory activity against the growth of artemia salina and jurkat cells . This interaction results in changes that contribute to its insecticidal and cytotoxic properties.
Biochemical Pathways
This compound affects certain biochemical pathways, leading to its observed biological activities. All sesquicillins, including this compound, share a common pyrano-diterpene skeleton . This structure is likely involved in the compound’s interaction with its targets and the subsequent effects on biochemical pathways.
Pharmacokinetics
It is soluble in dmso and methanol, but insoluble in water and hexane These properties may influence its bioavailability and distribution within organisms
Result of Action
The result of this compound’s action is the inhibition of growth in its targets. It exhibits potent activity against Artemia salina, with a minimum inhibitory concentration (MIC) value of 6.25 μg/ml . It also shows cytotoxic activity against Jurkat cells . These effects at the molecular and cellular levels contribute to its insecticidal and cytotoxic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sesquicillin A is typically obtained through the cultivation of the fungus Albophoma species FKI-1778 in a nutrient medium. The fermentation process involves growing the fungus under controlled conditions, followed by extraction and purification of the compound using various chromatographic techniques .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the Albophoma species. The process includes optimizing the growth conditions to maximize yield, followed by extraction and purification using advanced chromatographic methods. The use of bioreactors and controlled fermentation parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Sesquicillin A undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique biological activities .
Scientific Research Applications
Sesquicillin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrano-diterpene skeletons.
Biology: Investigated for its insecticidal properties and its effects on various cell lines, including cancer cells.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of insecticidal formulations and as a lead compound for designing new antibiotics
Comparison with Similar Compounds
Sesquicillin B to E: These compounds share a similar pyrano-diterpene skeleton and exhibit insecticidal and cytotoxic activities.
Sesquicillin F: A newly discovered meroterpenoid with similar biological activities.
Uniqueness of Sesquicillin A: this compound is unique due to its specific inhibitory effects on glucocorticoid-mediated signal transduction and its ability to induce G1 phase arrest in cancer cells. Its distinct chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWDMXUDDAXMF-JJPZVYOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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